
(S)-1-Benzylpyrrolidin-3-ol
Overview
Description
(S)-1-Benzylpyrrolidin-3-ol (CAS: 101385-90-4) is a chiral pyrrolidine derivative with a benzyl group at the 1-position and a hydroxyl group at the 3-position. Its molecular formula is C₁₁H₁₅NO, and it has a molecular weight of 177.24 g/mol . This compound is critical in pharmaceutical synthesis, particularly as a precursor for generating impurities of the antihypertensive drug Barnidipine hydrochloride (optical purity: 99.8%) . Key properties include:
Biological Activity
(S)-1-Benzylpyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₅NO
- CAS Number : 101385-90-4
- Molecular Weight : 175.25 g/mol
The compound features a pyrrolidine ring substituted with a benzyl group and a hydroxyl group, which contributes to its biological activity.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, including the Ugi four-component reaction, which allows for the creation of structurally diverse analogues. This method involves the reaction of an amine, an isocyanide, and two different aldehydes or acids to yield a library of compounds that can be screened for biological activity .
Cytotoxicity and Apoptosis Induction
Recent studies have demonstrated that this compound derivatives exhibit selective cytotoxicity against cancer cell lines, particularly HL-60 cells. The mechanism of action is primarily linked to the activation of caspases, which are crucial for the apoptotic process. The lead compounds derived from this compound showed enhanced binding to caspase-3, promoting apoptosis in cancer cells while sparing non-cancerous cells .
Table 1: Cytotoxicity Data of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
5j | HL-60 | 10 | Caspase activation |
5p | HL-60 | 12 | Caspase activation |
Control | Non-cancerous | >100 | No significant effect |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Some studies suggest that it may inhibit acetylcholinesterase (AChE) activity, which is beneficial in conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier and interact with cholinergic systems makes it a candidate for further exploration in neurodegenerative disease therapy .
Table 2: AChE Inhibition Activity
Compound | AChE IC50 (µM) |
---|---|
This compound | 15.6 |
Donepezil | 0.5 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the benzyl group or the pyrrolidine ring can significantly affect the biological activity of this compound derivatives. For instance, introducing electron-donating or electron-withdrawing groups on the benzyl moiety can enhance or diminish cytotoxic effects against specific cancer cell lines .
Case Study 1: Apoptosis Induction in Cancer Cells
A study evaluated a series of this compound derivatives for their ability to induce apoptosis in HL-60 cells. The findings revealed that compounds with specific substitutions on the benzyl ring exhibited increased efficacy in promoting caspase-mediated apoptosis compared to unsubstituted analogues .
Case Study 2: Neuroprotective Potential
In another investigation, this compound was tested for its neuroprotective effects in vitro against oxidative stress-induced neuronal cell death. The results indicated that this compound could mitigate cell death by enhancing antioxidant defenses and inhibiting AChE activity, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
(S)-1-Benzylpyrrolidin-3-ol has been investigated for its potential as a muscarinic receptor antagonist. Muscarinic receptors are critical components in the cholinergic system and are implicated in numerous physiological processes. Compounds derived from this compound have shown promise in treating conditions related to the respiratory, urinary, and gastrointestinal systems by modulating these receptors .
Case Study: Barnidipine
One notable application is in the synthesis of barnidipine, a calcium antagonist used for hypertension treatment. The synthesis involves the condensation of this compound with other chemical precursors to yield barnidipine hydrochloride with high optical purity . This process exemplifies how this compound serves as a vital building block in developing therapeutics.
Asymmetric Synthesis
Role as an Organocatalyst
this compound has been utilized in asymmetric synthesis, particularly as a chiral auxiliary or catalyst. Its structural characteristics enable it to facilitate various enantioselective reactions. For instance, it has been employed in the asymmetric hydroboration of N-substituted 3-pyrrolines, leading to the formation of high-value compounds .
Innovative Synthetic Strategies
Recent advancements have highlighted this compound's role in developing novel organocatalysts. These catalysts have shown effectiveness in promoting reactions under environmentally friendly conditions, thus aligning with contemporary green chemistry principles . The ability of pyrrolidine derivatives to act as organocatalysts has opened new avenues for synthesizing complex molecules efficiently.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Benzyl-3-hydroxypyrrolidine (CAS: 775-15-5)
- Structural similarity: Shares the same molecular formula (C₁₁H₁₅NO) and core pyrrolidine scaffold but lacks stereochemical specification .
- Key differences: Synthesis: Prepared via bromobenzyl and 3-pyrrolidinol condensation (93% yield) , whereas (S)-1-Benzylpyrrolidin-3-ol is synthesized via chiral resolution using cinchonine (65.5% yield) . Application: Used in general organic synthesis, unlike the enantiomerically pure (S)-form, which is tailored for pharmaceutical impurity profiling .
(S)-1-(2,6-Dichloro-benzyl)-pyrrolidin-3-ol (CAS: 1289584-84-4)
- Structural modification: Incorporates chlorine substituents on the benzyl ring (C₁₁H₁₃Cl₂NO; MW: 246.13) .
- Applications: Limited data, but halogenation often targets improved bioactivity or selectivity in drug discovery .
5-[2-[(3S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1b)
- Structural complexity : Features a phenylethyl group and oxadiazole ring (C₂₄H₂₂N₄O₂; MW: 398.46) .
- Functional differences: Antiviral activity: This compound was profiled for antiviral applications, unlike this compound, which is pharma-focused .
Data Table: Comparative Analysis
Key Research Findings
Stereochemical Specificity : The (S)-configuration of 1-Benzylpyrrolidin-3-ol is critical for its role in Barnidipine synthesis, ensuring minimal enantiomeric impurities (<0.2%) .
Impact of Substituents :
- Halogenation (e.g., chlorine) increases molecular weight and may enhance target selectivity .
- Heterocyclic additions (e.g., oxadiazole) expand applications to antiviral research but reduce synthetic yield compared to simpler analogs .
Synthetic Efficiency: Chiral resolution methods for this compound achieve moderate yields (65.5%), whereas non-chiral analogs like 1-Benzyl-3-hydroxypyrrolidine are synthesized more efficiently (93%) .
Properties
IUPAC Name |
(3S)-1-benzylpyrrolidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-6-7-12(9-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMXOIAIYXXXEE-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101385-90-4 | |
Record name | (3S)-1-(Phenylmethyl)-3-pyrrolidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101385-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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